molecular formula C16H16ClN3O2S2 B2511078 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428373-80-1

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2511078
CAS No.: 1428373-80-1
M. Wt: 381.89
InChI Key: VTIZKUVDFJCOKX-UHFFFAOYSA-N
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Description

This compound is a derivative of 5-chlorothiophene-2-carboxylic acid . It is a crucial intermediate in the synthesis of rivaroxaban , an oxazolidinone derivative used in the treatment of thromboembolic disorders .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial raw material, 2-chlorothiophene, undergoes Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene . This is then subjected to liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclobutanecarboxamide group attached to a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, which is further connected to a 5-chlorothiophene-2-carbonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedel-Crafts acylation and liquid alkali hydrolysis . These reactions are facilitated by the use of aluminum trichloride and trichloroacetyl chloride .

Scientific Research Applications

Synthesis and Transformation in Heterocyclic Chemistry

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is involved in complex organic reactions, particularly in heterocyclic chemistry, where its structure is utilized in the synthesis of novel compounds. For instance, novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which bear structural resemblance to the compound , were studied for thienopyrimidine synthesis. These transformations are crucial in synthesizing new derivatives with potential biological activities (Pokhodylo, 2010).

Pharmaceutical Research and Development

This compound and its derivatives are pivotal in pharmaceutical research and development, particularly in the exploration of novel medicinal compounds. For example, derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and studied for their inhibitory activities against factor Xa, which is crucial in the blood coagulation process. These studies provide valuable insights into the development of orally active anticoagulants (Haginoya et al., 2004).

Antimicrobial and Anticancer Research

Compounds based on the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety have also been investigated for their antimicrobial properties. For example, new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized and evaluated for their antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Gouda et al., 2010). Additionally, synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives were screened for antimicrobial agents, demonstrating the compound's use in broadening the spectrum of potential antimicrobial agents (Flefel et al., 2018).

Properties

IUPAC Name

N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c17-13-5-4-11(23-13)15(22)20-7-6-10-12(8-20)24-16(18-10)19-14(21)9-2-1-3-9/h4-5,9H,1-3,6-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZKUVDFJCOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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